molecular formula C21H22FN3O B3015203 N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide CAS No. 900015-38-5

N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide

Cat. No.: B3015203
CAS No.: 900015-38-5
M. Wt: 351.425
InChI Key: SPPWMHTUAIIOOE-UHFFFAOYSA-N
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Description

“N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide” is a chemical compound . It is also known as Acetamide, N-[3-[3-[4-(4-fluorophenyl)-1-piperazinyl]-1-propyn-1-yl]phenyl]- .


Molecular Structure Analysis

The molecular formula of the compound is C21H22FN3O . The molecular weight is 351.42 .

Scientific Research Applications

Powder Diffraction in Potential Pesticides

  • Application : Characterization of N-derivatives of phenoxyacetamide, which are potential pesticides, using X-ray powder diffraction. This includes derivatives like 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide (Olszewska, Tarasiuk, & Pikus, 2011).

Synthesis and Biological Activity Studies

  • Antibacterial Activity : Synthesis of isoxazolinyl oxazolidinones with N-(3-fluorophenyl) derivatives showing significant antibacterial activity against resistant Gram-positive and Gram-negative bacteria (Varshney, Mishra, Shukla, & Sahu, 2009).
  • Anticonvulsant Properties : Examination of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides with potential anticonvulsant activity. Compounds with N-(3-fluorophenyl) derivatives showed protection in epilepsy models (Obniska, Rapacz, Rybka, et al., 2015).
  • Antitumor Activities : Synthesis of N-(3-fluorophenyl)-2-((4-phenylphthalazin-1- yl)thio)acetamide and similar compounds with notable antitumor activities against human esophageal cancer cells (Xin, Meng, Liu, & Zhang, 2018).

Chemical Synthesis and Molecular Studies

  • Synthesis of Flunarizine and Its Isomers : Investigation of Fe-catalyzed synthesis pathways for flunarizine, a drug used for migraines and epilepsy, involving compounds with similar structural motifs (Shakhmaev, Sunagatullina, & Zorin, 2016).

Marine Actinobacteria Metabolites

Properties

IUPAC Name

N-[3-[3-[4-(4-fluorophenyl)piperazin-1-yl]prop-1-ynyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O/c1-17(26)23-20-6-2-4-18(16-20)5-3-11-24-12-14-25(15-13-24)21-9-7-19(22)8-10-21/h2,4,6-10,16H,11-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPWMHTUAIIOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C#CCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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